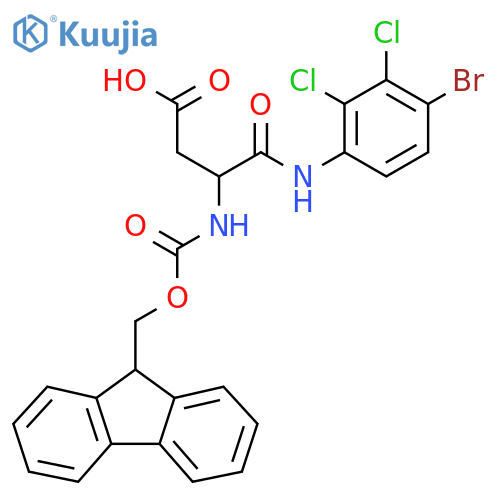

Cas no 2171695-76-2 (3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

- 2171695-76-2

- EN300-1497729

- 3-[(4-bromo-2,3-dichlorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

-

- インチ: 1S/C25H19BrCl2N2O5/c26-18-9-10-19(23(28)22(18)27)29-24(33)20(11-21(31)32)30-25(34)35-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,20H,11-12H2,(H,29,33)(H,30,34)(H,31,32)

- InChIKey: MYSPFLKRDYJVIS-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1Cl)Cl)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 575.98544g/mol

- どういたいしつりょう: 575.98544g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 8

- 複雑さ: 767

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 105Ų

3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1497729-50mg |

3-[(4-bromo-2,3-dichlorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171695-76-2 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1497729-2500mg |

3-[(4-bromo-2,3-dichlorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171695-76-2 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1497729-10000mg |

3-[(4-bromo-2,3-dichlorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171695-76-2 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1497729-250mg |

3-[(4-bromo-2,3-dichlorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171695-76-2 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1497729-1.0g |

3-[(4-bromo-2,3-dichlorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171695-76-2 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1497729-1000mg |

3-[(4-bromo-2,3-dichlorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171695-76-2 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1497729-5000mg |

3-[(4-bromo-2,3-dichlorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171695-76-2 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1497729-500mg |

3-[(4-bromo-2,3-dichlorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171695-76-2 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1497729-100mg |

3-[(4-bromo-2,3-dichlorophenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171695-76-2 | 100mg |

$2963.0 | 2023-09-28 |

3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

3-(4-Bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid: A Comprehensive Overview

3-(4-Bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171695-76-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a 4-bromo-2,3-dichlorophenyl substituent and a (9H-fluoren-9-yl)methoxycarbonyl protecting group. These structural elements contribute to its potential therapeutic applications and make it a valuable subject of study in the development of novel drugs.

The 4-bromo-2,3-dichlorophenyl substituent is a key feature of this compound, providing it with a high degree of halogenation. The presence of bromine and chlorine atoms can significantly influence the compound's physical and chemical properties, such as solubility, stability, and reactivity. These properties are crucial in determining the compound's suitability for various pharmaceutical applications. Recent studies have shown that compounds with similar halogenated aromatic rings exhibit enhanced binding affinities to specific protein targets, making them promising candidates for drug discovery.

The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) protecting group is another critical component of this compound. Fmoc is widely used in peptide synthesis to protect the amino group during the synthesis process. This protecting group is easily removed under mild conditions, making it an ideal choice for the synthesis of complex peptides and amino acids. The use of Fmoc in this compound suggests that it may be part of a larger synthetic strategy aimed at producing bioactive peptides or other complex molecules.

In terms of its chemical structure, 3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a derivative of propanoic acid. The presence of the carbamoyl group at the C3 position adds to its functional versatility. Carbamoyl groups are known to participate in various biological processes, including protein modification and enzyme inhibition. This functional group can also enhance the compound's solubility and bioavailability, which are essential factors in drug design.

The potential therapeutic applications of this compound are diverse and promising. Recent research has focused on its use as an inhibitor of specific enzymes involved in disease pathways. For example, studies have shown that compounds with similar structures can effectively inhibit kinases, which are key enzymes in many signaling pathways associated with cancer and other diseases. Additionally, the compound's halogenated aromatic ring may contribute to its ability to cross cell membranes, enhancing its cellular uptake and efficacy.

In the context of drug development, the synthesis and characterization of 3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid are critical steps in understanding its potential as a therapeutic agent. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm its structure and purity. These techniques provide detailed insights into the compound's molecular conformation and help identify any impurities that may affect its biological activity.

Clinical trials are an essential part of evaluating the safety and efficacy of new drugs. While specific clinical data on this compound may not yet be available, preclinical studies have shown promising results. In vitro assays have demonstrated that this compound exhibits potent activity against target enzymes with minimal cytotoxicity to normal cells. These findings suggest that it has a favorable therapeutic index, which is crucial for drug development.

In conclusion, 3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171695-76-2) is a complex organic molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, including the 4-bromo-2,3-dichlorophenyl substituent and the (9H-fluoren-9-yl)methoxycarbonyl protecting group, make it a valuable candidate for further investigation. Ongoing research into its biological activity and therapeutic applications will likely yield important insights into its potential as a novel drug candidate.

2171695-76-2 (3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品

- 2137089-25-7((3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol)

- 1361796-81-7(2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)

- 2171614-15-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,2,3,4-thiatriazol-5-yl)carbamoylpropanoic acid)

- 2757951-20-3(1,4-Oxazepane-6-thiol)

- 1594040-31-9(5-bromo-3-methylfuran-2-carbaldehyde)

- 2227660-94-6((2S)-2-amino-4-(dimethylamino)butan-1-ol)

- 1261589-29-0(3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride)

- 2167011-94-9(Pyridine, 2,5-dichloro-3-isothiocyanato-)

- 2764010-42-4(1-(oxan-4-yl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid)

- 203741-61-1(2-(4-nitrophenoxy)propanohydrazide)